

Commercial suppliers of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

Cat. No.: B052793

[Get Quote](#)

An In-Depth Technical Guide to **3-Methyl-4-nitro-1H-pyrazole** for Researchers and Drug Development Professionals

Introduction

3-Methyl-4-nitro-1H-pyrazole (CAS No. 5334-39-4) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its pyrazole core, functionalized with both a methyl and a nitro group, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it is a key reactant in the preparation of aminopyrazole derivatives which are utilized as potent and selective small molecule inhibitors for Leucine-rich repeat kinase 2 (LRRK2)^[1]. Mutations in the LRRK2 gene are a significant cause of Parkinson's disease, making LRRK2 inhibitors a major focus of neurodegenerative disease research. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, and key experimental applications of **3-Methyl-4-nitro-1H-pyrazole**.

Commercial Suppliers and Physicochemical Properties

Several chemical suppliers offer **3-Methyl-4-nitro-1H-pyrazole** for research and development purposes. The product is typically available in quantities ranging from grams to kilograms.

Key Commercial Suppliers Include:

- Thermo Scientific Chemicals[1]
- TCI Chemicals
- Fisher Scientific
- Dayang Chem (Hangzhou) Co., Ltd.[2]
- Finetech Industry Limited[2]
- Accela Chembio Inc.[2]

The quality and specifications of the compound can vary between suppliers. Researchers should consult the specific certificate of analysis for lot-specific data. A summary of typical physical and chemical properties is provided below.

Table 1: Physicochemical Properties of **3-Methyl-4-nitro-1H-pyrazole**

Property	Value	Source
CAS Number	5334-39-4	[1][2][3]
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[1][3]
Molecular Weight	127.10 g/mol	[3]
Appearance	White to yellow crystalline solid/powder	[1][2]
Melting Point	129 - 139 °C	[1]
Boiling Point	325 °C	
Purity (GC)	≥96.0% - >98.0%	[1]
Solubility	Sparingly soluble in water, soluble in methanol.	[2]

Applications in Drug Discovery: LRRK2 Inhibition

The primary application of **3-Methyl-4-nitro-1H-pyrazole** in drug development is as a precursor for synthesizing kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amine, yielding 3-methyl-1H-pyrazol-4-amine. This aminopyrazole derivative is a crucial pharmacophore that can be further elaborated to create potent inhibitors targeting various kinases.

A significant focus has been on its use for developing inhibitors of LRRK2, a protein implicated in both familial and sporadic Parkinson's disease[4]. The kinase activity of LRRK2 is a key target for therapeutic intervention. The synthesis of these inhibitors often involves the reduction of the nitro group on **3-Methyl-4-nitro-1H-pyrazole**, followed by coupling with other heterocyclic systems to build the final inhibitor scaffold.

Experimental Protocols & Workflows

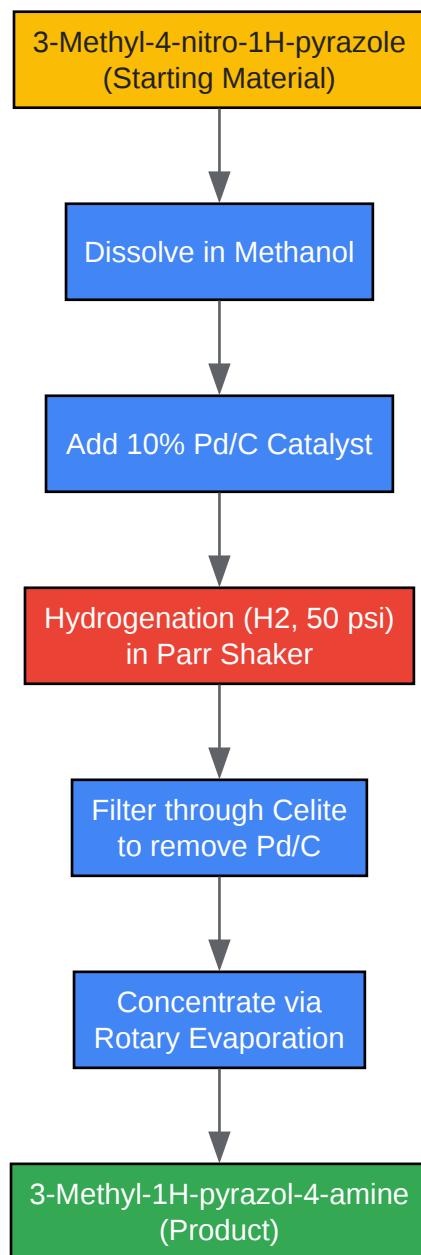
The conversion of **3-Methyl-4-nitro-1H-pyrazole** to its corresponding amine is a fundamental step for its use in drug discovery. The following is a representative protocol for the reduction of the nitro group.

Experimental Protocol: Reduction of **3-Methyl-4-nitro-1H-pyrazole** to 3-Methyl-1H-pyrazol-4-amine

This procedure is a standard catalytic hydrogenation reaction.

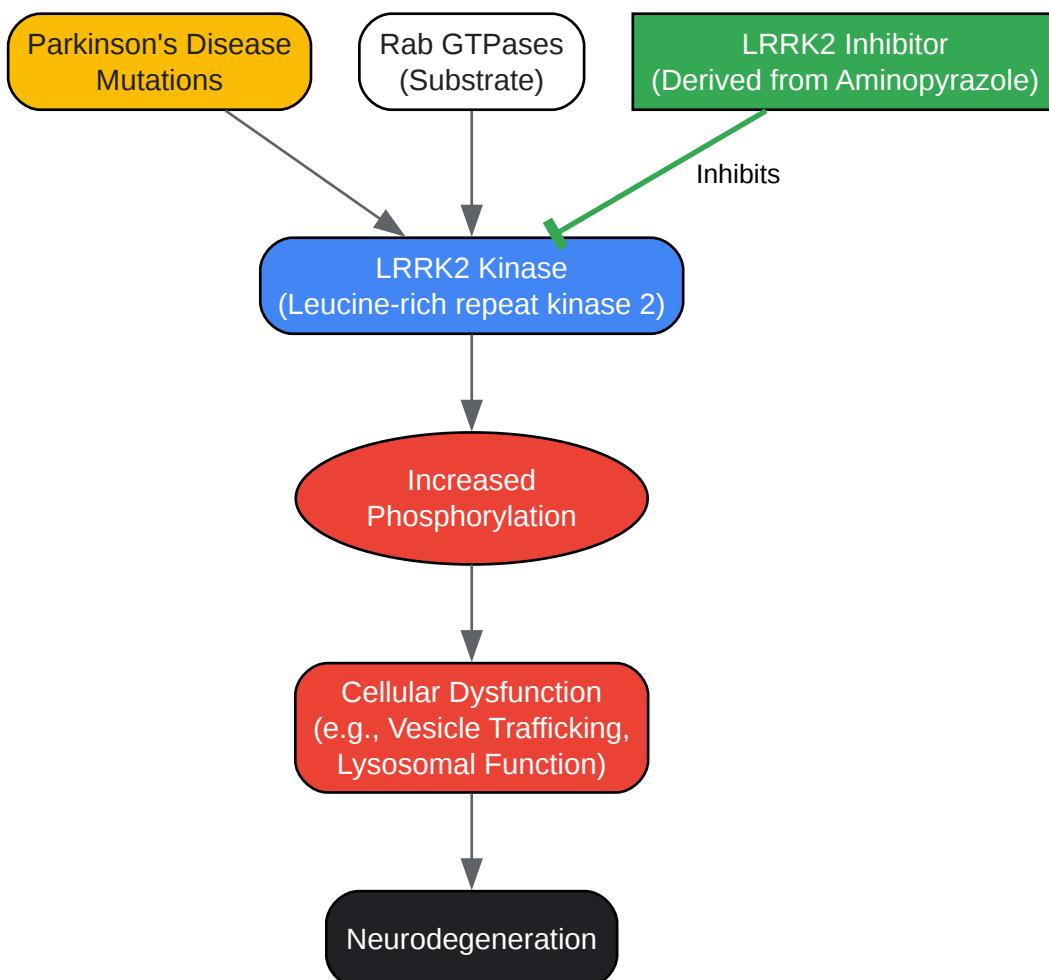
Materials:

- **3-Methyl-4-nitro-1H-pyrazole**
- Palladium on carbon (10% Pd/C)
- Methanol (or Ethanol/Ethyl Acetate)
- Hydrogen gas (H₂) source
- Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator


Procedure:

- Preparation: In a suitable reaction flask, dissolve **3-Methyl-4-nitro-1H-pyrazole** (1.0 eq) in methanol.
- Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous stirring or shaking.
- Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction time can vary from a few hours to overnight.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
- Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude 3-Methyl-1H-pyrazol-4-amine can be used directly in the next step or purified further by crystallization or column chromatography if necessary.

Visualizations: Workflow and Biological Pathway


To better illustrate the context of this compound's use, the following diagrams depict a typical experimental workflow and the biological pathway in which its derivatives act.

Synthesis of 3-Methyl-1H-pyrazol-4-amine

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the catalytic hydrogenation of **3-Methyl-4-nitro-1H-pyrazole**.

LRRK2 Signaling Pathway in Parkinson's Disease

[Click to download full resolution via product page](#)

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of its targeted drugs.

Safety Information

3-Methyl-4-nitro-1H-pyrazole is a chemical that must be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

- Precautionary Measures: Users should wash hands and any exposed skin thoroughly after handling. It is essential to wear protective gloves, clothing, and eye/face protection. The compound should be stored in a well-ventilated, cool, and dry place with the container tightly closed. In case of contact with eyes, rinse cautiously with water for several minutes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial suppliers of 3-Methyl-4-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052793#commercial-suppliers-of-3-methyl-4-nitro-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com